Glutamate-5-kinase-IN-2 is a selective inhibitor of glutamate 5-kinase, an enzyme that plays a crucial role in the biosynthesis of proline from glutamate. This compound is notable for its ability to induce conformational changes at the L-glutamate binding site, thereby inhibiting the enzyme's activity. Glutamate 5-kinase (EC 2.7.2.11) catalyzes the phosphorylation of L-glutamate to form L-glutamate 5-phosphate, a key step in amino acid metabolism and the urea cycle .
The primary reaction catalyzed by glutamate 5-kinase is as follows:
In this reaction, adenosine triphosphate (ATP) donates a phosphate group to L-glutamate, resulting in the production of adenosine diphosphate (ADP) and L-glutamate 5-phosphate . This enzymatic process is critical for proline biosynthesis, which is essential for cellular functions and stress responses in various organisms.
Glutamate 5-kinase-IN-2 exhibits significant biological activity as an inhibitor of glutamate 5-kinase. By binding to the enzyme and altering its conformation, it effectively reduces the enzyme's ability to phosphorylate L-glutamate. This inhibition can influence proline biosynthesis pathways, potentially impacting cellular metabolism and stress response mechanisms . In studies involving Mycobacterium tuberculosis, glutamate 5-kinase-IN-2 has shown promise as an antitubercular agent by targeting this essential metabolic pathway .
The synthesis of glutamate 5-kinase-IN-2 typically involves organic synthesis techniques that may include multi-step reactions to construct the desired molecular framework. While specific synthetic routes are not detailed in the available literature, compounds of this nature often utilize methods such as:
Detailed synthetic protocols would require access to proprietary chemical synthesis resources or journals that focus on medicinal chemistry.
Glutamate 5-kinase-IN-2 has several potential applications:
Interaction studies have demonstrated that glutamate 5-kinase-IN-2 binds at or near the L-glutamate binding site on glutamate 5-kinase, leading to conformational changes that inhibit enzymatic activity. These studies often utilize techniques such as:
These studies are critical for understanding how inhibitors like glutamate 5-kinase-IN-2 can be optimized for therapeutic use.
Several compounds exhibit similar inhibitory effects on glutamate 5-kinase or related enzymes. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Glutamate 5-kinase-IN-1 | Inhibits glutamate 5-kinase | Structural analog with different binding affinity |
| Pyrroloquinoline Derivatives | Allosteric inhibition of glutamate kinase | Potential antitubercular properties |
| Proline Analogues | Competitive inhibition at the substrate site | Mimics natural substrates, affecting feedback |
| Aspartokinase Inhibitors | Target similar metabolic pathways | Shares structural motifs with glutamate kinases |
Glutamate 5-kinase-IN-2 stands out due to its selectivity and mechanism of action, specifically promoting conformational changes that are not typical of other inhibitors targeting similar enzymes .
Glutamate-5-kinase-IN-2 (compound 54) represents a significant advancement in the field of enzyme inhibitors, specifically targeting glutamate-5-kinase (G5K), an essential enzyme involved in the proline biosynthesis pathway [1]. This compound belongs to the 3H-pyrrolo[2,3-c]quinoline class, characterized by a distinctive tricyclic scaffold with specific substituents that enhance its binding affinity and inhibitory properties [3]. The molecular formula of Glutamate-5-kinase-IN-2 is C17H10ClFN2, with a molecular weight of 296.73 g/mol [3] [10].
The International Union of Pure and Applied Chemistry (IUPAC) name for Glutamate-5-kinase-IN-2 is 4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline [3]. This systematic nomenclature precisely describes the arrangement of atoms and functional groups within the molecular structure, highlighting the presence of chlorine and fluorine substituents on the pyrroloquinoline core [3] [13].
From a physicochemical perspective, Glutamate-5-kinase-IN-2 exhibits moderate aqueous solubility of 0.12 mg/mL in phosphate-buffered saline (pH 7.4) and demonstrates a lipophilicity coefficient (logP) of 2.8 [3]. These properties create an optimal balance between membrane permeability and cytoplasmic target engagement, which is crucial for its biological activity [3] [14]. Thermal shift assays have demonstrated that Glutamate-5-kinase-IN-2 induces a temperature shift (ΔTm) of 4.7°C upon binding to Escherichia coli G5K, indicating the formation of a stable enzyme-inhibitor complex [3].
Table 1: Key Physicochemical Properties of Glutamate-5-kinase-IN-2
| Property | Value |
|---|---|
| Molecular Formula | C17H10ClFN2 |
| Molecular Weight | 296.73 g/mol |
| IUPAC Name | 4-(4-chlorophenyl)-7-fluoro-3H-pyrrolo[2,3-c]quinoline |
| Standard InChI | InChI=1S/C17H10ClFN2/c18-11-3-1-10(2-4-11)16-17-14(7-8-20-17)13-6-5-12(19)9-15(13)21-16/h1-9,20H |
| Standard InChI Key | NQFNESCJUPSDFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=C3C(=C4C=CC(=CC4=N2)F)C=CN3)Cl |
| LogP | 2.8 |
| Aqueous Solubility | 0.12 mg/mL (PBS, pH 7.4) |
| Minimum Inhibitory Concentration (MIC) | 4.2 µM (against Mycobacterium tuberculosis) |
The biological significance of Glutamate-5-kinase-IN-2 lies in its potent inhibitory activity against G5K, with a minimum inhibitory concentration (MIC) of 4.2 µM [1] [10]. This enzyme catalyzes the first step in proline biosynthesis, transferring the γ-phosphate group from adenosine triphosphate (ATP) to L-glutamate, resulting in the formation of L-glutamyl-5-phosphate and adenosine diphosphate (ADP) [13] [14]. By inhibiting this crucial enzymatic process, Glutamate-5-kinase-IN-2 demonstrates potential applications in antimicrobial research, particularly against pathogens that rely on proline biosynthesis for survival [1] [7].
The pyrroloquinoline scaffold represents a privileged structure in medicinal chemistry, serving as a versatile framework for developing compounds with diverse biological activities [5] [30]. In the context of Glutamate-5-kinase-IN-2, the 3H-pyrrolo[2,3-c]quinoline core constitutes the fundamental structural element that determines its physicochemical properties and biological activity [3] [7].
The pyrroloquinoline scaffold in Glutamate-5-kinase-IN-2 consists of a fused tricyclic system formed by the condensation of pyrrole and quinoline rings [3] [28]. This particular arrangement creates a planar, aromatic structure with specific electronic properties that facilitate interactions with target proteins [5] [28]. The nomenclature "3H-pyrrolo[2,3-c]quinoline" indicates that the pyrrole ring is fused to the quinoline at positions 2 and 3 of the quinoline, with the nitrogen of the pyrrole at position 3 of the resulting tricyclic system [28].
X-ray crystallographic studies of homologous G5K-inhibitor complexes have provided valuable insights into the structural features of the pyrroloquinoline scaffold and its interactions with the target enzyme [3] [4]. These studies reveal that the planar tricyclic core of Glutamate-5-kinase-IN-2 serves as a rigid platform that positions the substituents in optimal orientations for binding to specific regions of the G5K enzyme [4] [7].
The pyrroloquinoline scaffold in Glutamate-5-kinase-IN-2 is characterized by several key structural features:
A fused tricyclic system with a pyrrole ring connected to a quinoline moiety, creating a rigid, planar structure [3] [28].
A nitrogen atom in the pyrrole ring (position 3) that can participate in hydrogen bonding interactions with the target enzyme [3] [5].
A nitrogen atom in the quinoline portion that contributes to the electronic properties of the molecule and can engage in additional interactions with the enzyme [5] [28].
Substitution positions that allow for the introduction of functional groups to enhance binding affinity and selectivity [3] [14].
The specific substitution pattern in Glutamate-5-kinase-IN-2 includes a 4-chlorophenyl group at position 4 and a fluorine atom at position 7 of the pyrroloquinoline scaffold [3] [10]. These substituents play crucial roles in determining the compound's binding affinity and inhibitory activity [3] [14]. The 4-chlorophenyl group occupies a hydrophobic pocket near the ATP-binding site of G5K, while the fluorinated quinoline moiety interacts with conserved aspartate residues (D148, D150) involved in glutamate coordination [3] [14].
Table 2: Key Structural Features of the Pyrroloquinoline Scaffold in Glutamate-5-kinase-IN-2
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Core Structure | 3H-pyrrolo[2,3-c]quinoline | Provides rigid, planar framework for optimal binding |
| Pyrrole Nitrogen | Position 3 of the tricyclic system | Potential hydrogen bond donor/acceptor |
| Quinoline Nitrogen | Part of the quinoline ring | Contributes to electronic properties and binding interactions |
| 4-Chlorophenyl Group | Substituent at position 4 | Occupies hydrophobic pocket near ATP-binding site |
| Fluorine Atom | Substituent at position 7 | Interacts with conserved aspartate residues in G5K |
The structural characterization of the pyrroloquinoline scaffold in Glutamate-5-kinase-IN-2 has been facilitated by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography [3] [4]. These methods have confirmed the planar nature of the tricyclic system and the precise positions of the substituents, providing a foundation for understanding the structure-activity relationships of this compound class [4] [7].
Quantum-chemical calculations and molecular dynamic studies have further elucidated the electronic properties of the pyrroloquinoline scaffold, revealing how the position of the quinoline nitrogen atom in the planar skeleton affects the spatial orientation of substituents [5] [14]. These computational approaches have demonstrated that the specific arrangement of atoms in the pyrroloquinoline core of Glutamate-5-kinase-IN-2 creates an optimal electronic distribution for interactions with the target enzyme [5] [14].
Structure-activity relationship (SAR) studies of Glutamate-5-kinase-IN-2 and related pyrroloquinoline derivatives have provided valuable insights into the molecular features that determine their inhibitory activity against glutamate-5-kinase (G5K) [13] [14]. These investigations have systematically explored modifications to various positions of the pyrroloquinoline scaffold to identify the structural elements essential for optimal binding and inhibition [14] [26].
The SAR profiling of pyrroloquinoline-based G5K inhibitors has revealed several key structure-activity relationships:
The 3H-pyrrolo[2,3-c]quinoline scaffold serves as an optimal core structure for G5K inhibition, providing a rigid framework that positions substituents in favorable orientations for interactions with the enzyme [7] [13]. Comparative studies with other pyrroloquinoline isomers, such as 1H-pyrrolo[3,2-h]quinoline and 1H-pyrrolo[2,3-f]quinoline, have demonstrated that the specific fusion pattern of the pyrrole and quinoline rings significantly influences binding affinity and selectivity [5] [30].
Substitution at position 4 of the pyrroloquinoline scaffold with an aryl group, particularly a 4-chlorophenyl moiety, enhances binding affinity by occupying a hydrophobic pocket near the ATP-binding site of G5K [3] [14]. SAR studies have shown that the nature and position of substituents on this aryl group can modulate the inhibitory potency [13] [14].
The presence of a halogen atom (particularly fluorine) at position 7 of the pyrroloquinoline scaffold is crucial for optimal activity [13] [14]. This substituent engages in specific interactions with conserved aspartate residues in the G5K active site, contributing to the stability of the enzyme-inhibitor complex [3] [14].
The unsubstituted pyrrole nitrogen (position 3) serves as a hydrogen bond donor, forming important interactions with the enzyme [14] [26]. Alkylation of this nitrogen generally results in reduced inhibitory activity, highlighting the importance of maintaining this hydrogen bonding capability [14] [30].
Table 3: Structure-Activity Relationships of Key Structural Elements in Glutamate-5-kinase-IN-2
| Structural Element | Modification | Effect on Activity | Mechanism |
|---|---|---|---|
| Core Scaffold | 3H-pyrrolo[2,3-c]quinoline | Optimal activity | Provides rigid framework for proper positioning of substituents |
| Position 4 | 4-Chlorophenyl | Enhanced activity | Occupies hydrophobic pocket near ATP-binding site |
| Position 7 | Fluorine | Critical for activity | Interacts with conserved aspartate residues |
| Pyrrole Nitrogen (Position 3) | Unsubstituted | Maintains activity | Serves as hydrogen bond donor |
| Pyrrole Nitrogen (Position 3) | Alkylated | Reduced activity | Disrupts hydrogen bonding capability |
Molecular dynamics simulation studies have provided deeper insights into the binding modes of Glutamate-5-kinase-IN-2 and related compounds [13] [14]. These computational investigations have revealed that the inhibition of G5K occurs through allosteric mechanisms, with the inhibitors binding at the interface between enzyme domains rather than at the active site [13] [14]. This allosteric inhibition involves distinct recognition patterns and induces conformational changes that prevent substrate binding or catalysis [13] [14].
For Glutamate-5-kinase-IN-2 specifically, binding to G5K promotes long-distance conformational changes at the L-glutamate binding site, preventing proper substrate anchoring for catalysis [13] [14]. This mechanism differs from that of some other pyrroloquinoline derivatives, which alter the ATP binding site architecture [13] [14]. Enzyme assays have confirmed these distinct mechanisms, showing that while some compounds cause substantial increases in the apparent Michaelis constant (Km) for ATP, Glutamate-5-kinase-IN-2 does not significantly affect this parameter [13] [14].
The SAR profiling of pyrroloquinoline-based G5K inhibitors has also explored the influence of physicochemical properties on inhibitory activity [3] [14]. Compounds with moderate lipophilicity (logP values around 2-3) and balanced aqueous solubility tend to exhibit optimal activity, likely due to favorable membrane permeability combined with sufficient water solubility for target engagement [3] [14].
Thermal shift assays have been particularly valuable in SAR studies, providing direct measurements of inhibitor binding to G5K through changes in the enzyme's thermal stability [3] [33]. These assays have demonstrated that potent inhibitors like Glutamate-5-kinase-IN-2 induce significant increases in the melting temperature of G5K, indicating the formation of stable enzyme-inhibitor complexes [3] [33].
Glutamate-5-kinase catalyzes the initial and rate-controlling step in proline biosynthesis through a well-characterized phosphorylation mechanism. The enzyme exhibits the systematic name ATP:L-glutamate 5-phosphotransferase and belongs to the transferase family with the enzyme commission number EC 2.7.2.11 [1]. The fundamental catalytic reaction involves the transfer of the terminal phosphate group from adenosine triphosphate to the γ-carboxyl group of L-glutamate, producing adenosine diphosphate and the highly unstable intermediate γ-L-glutamyl-5-phosphate [1].
The molecular architecture of glutamate-5-kinase reveals a sophisticated tetrameric structure organized as a dimer of dimers, with each subunit containing 350 amino acid residues [2]. This quaternary structure forms a flat, elongated tetramer with dimensions of 140 × 108 Å, providing a stable platform for catalytic activity [2]. Each subunit consists of two distinct domains: the amino acid kinase domain containing 257 residues and the PUA domain comprising 93 residues [2]. The amino acid kinase domain exhibits the characteristic α₃β₈α₄ sandwich topology typical of acylphosphate-forming enzymes and houses the active site responsible for both catalysis and substrate binding [2].
The active site architecture features a large crater-like structure formed on the β-sheet C-edge of the amino acid kinase domain [2]. This expansive binding pocket accommodates both the glutamate substrate and adenosine triphosphate cofactor while providing the necessary environment for phosphoryl transfer. The active site contains several critical amino acid residues that have been identified through site-directed mutagenesis studies [3]. Lysine-10 and lysine-217 play essential roles in both catalysis and adenosine triphosphate binding, while threonine-169 contributes to the catalytic mechanism and adenosine triphosphate coordination [3]. Aspartic acid-150 serves a dual function by participating in glutamate binding and orienting the catalytic lysine residues for optimal positioning during the phosphorylation reaction [3].
The substrate specificity of glutamate-5-kinase demonstrates remarkable selectivity for L-glutamate over other amino acids [2]. This high specificity results from precise molecular interactions within the active site, particularly involving aspartic acid-148 and aspartic acid-150, which form critical contacts with the glutamate substrate [3]. The enzyme requires free magnesium ions as cofactors, which bind to a negatively charged cavity formed between the amino acid kinase and PUA domains of adjacent subunits within the dimer [2]. This magnesium requirement is essential for proper enzymatic function and appears to be modulated by the PUA domain, as deletion of this domain significantly reduces the magnesium dependency [4] [5].
The product of the catalytic reaction, γ-L-glutamyl-5-phosphate, represents a highly unstable acylphosphate intermediate that rapidly undergoes spontaneous cyclization to form 5-oxoproline under crystallographic conditions [2] [6]. This instability necessitates efficient substrate channeling to the next enzyme in the proline biosynthetic pathway, glutamate-5-semialdehyde dehydrogenase. The tetrameric architecture of glutamate-5-kinase facilitates this channeling mechanism by positioning two active sites in alternate subunits on each face of the tetramer, allowing for close apposition with the active sites of glutamate-5-phosphate reductase [2].
Table 1: Biochemical Properties of Glutamate-5-kinase
| Property | Value | Reference |
|---|---|---|
| Enzyme Commission Number | EC 2.7.2.11 | [1] |
| Systematic Name | ATP:L-glutamate 5-phosphotransferase | [1] |
| Molecular Architecture | Tetrameric (dimer of dimers) | [2] |
| Subunit Structure | 4 identical subunits (350 residues each) | [2] |
| Domain Organization | Two-domain: AAK + PUA | [2] |
| AAK Domain Size | 257 residues | [2] |
| PUA Domain Size | 93 residues | [2] |
| Catalytic Reaction | ATP + L-glutamate → ADP + L-glutamate 5-phosphate | [1] |
| Substrate Specificity | High specificity for L-glutamate | [2] |
| Product Stability | Highly unstable product (γ-glutamyl phosphate) | [2] |
| Cofactor Requirement | Mg²⁺ ions (free Mg) | [4] [2] |
| Quaternary Structure | Flat, elongated tetramer (140 × 108 Å) | [2] |
| Crystal Structure Resolution | 2.5-2.9 Å | [2] |
Table 2: Key Active Site Residues in Glutamate-5-kinase
| Residue | Function | Evidence | Reference |
|---|---|---|---|
| Lys10 | Catalysis and ATP binding | Site-directed mutagenesis | [3] |
| Asp148 | Glutamate binding and proline binding | Site-directed mutagenesis | [3] |
| Asn149 | Proline binding | Site-directed mutagenesis | [3] |
| Asp150 | Glutamate binding and orienting catalytic lysines | Site-directed mutagenesis | [3] |
| Thr169 | Catalysis and ATP binding | Site-directed mutagenesis | [3] |
| Lys217 | Catalysis and ATP binding | Site-directed mutagenesis | [3] |
The allosteric regulation of glutamate-5-kinase represents a sophisticated control mechanism that ensures appropriate proline production in response to cellular demands. Proline serves as the primary feedback inhibitor of glutamate-5-kinase in microorganisms and plants, while ornithine functions as the secondary inhibitor in mammalian systems [4] [2]. This feedback inhibition operates through an allosteric mechanism that involves conformational changes in the enzyme structure upon inhibitor binding [2] [3].
The structural basis of proline inhibition involves binding at a site that overlaps with the glutamate substrate binding region [3]. Site-directed mutagenesis studies have demonstrated that aspartic acid-148 and asparagine-149 are crucial residues for proline binding, with aspartic acid-148 serving a dual role in both substrate binding and inhibitor recognition [3]. The binding of proline increases the S₀.₅ value for glutamate, indicating that proline acts as a competitive inhibitor that directly competes with glutamate for binding to the active site [3]. This competitive nature suggests that the inhibition mechanism involves direct interference with substrate binding rather than allosteric effects at distant regulatory sites.
The molecular mechanism of feedback inhibition involves conformational changes in a flexible loop that surrounds the glutamate binding site [2]. Upon proline binding, this loop undergoes movement that affects the hydrogen bond network connecting the active sites across the tetrameric structure [2]. This structural rearrangement may be responsible for the cooperativity observed in glutamate binding and contributes to the regulatory control of enzyme activity [2]. The conformational changes triggered by proline binding also influence the oligomerization state of the enzyme, leading to the formation of higher-order aggregates in a proline-dependent manner [4].
The PUA domain plays a critical modulatory role in the feedback inhibition mechanism [4] [5]. While the PUA domain is not essential for catalytic activity or proline inhibition, its presence significantly enhances the sensitivity to proline inhibition [4] [5]. Deletion of the PUA domain results in a substantial increase in the proline concentration required for inhibition, indicating that this domain either alters the enzyme conformation to increase proline affinity or directly contributes functional groups to the proline binding site [5]. The PUA domain also modulates the magnesium requirement and eliminates the proline-triggered aggregation behavior, suggesting that it serves as a regulatory hub that coordinates multiple aspects of enzyme function [4] [5].
Specific amino acid residues have been identified as critical determinants of feedback sensitivity through mutational analysis. The mutation of glutamic acid-143 to alanine completely abolishes feedback inhibition while significantly reducing overall catalytic activity [7]. This residue participates in a hydrogen bonding network involving glutamine-79 and serine-146 that stabilizes the proline binding pocket [7]. Disruption of this network through the Q79H mutation observed in proline-accumulating yeast mutants leads to desensitization to proline inhibition [7]. These findings demonstrate that the structural integrity of the proline binding site is maintained through a complex network of interdomain interactions.
The physiological significance of feedback inhibition extends beyond simple product inhibition to encompass broader metabolic regulation. In organisms where proline serves multiple functions including osmoprotection, protein synthesis, and energy metabolism, the feedback control ensures that proline production is balanced with cellular demands [8]. The inhibition mechanism also prevents the wasteful overproduction of proline when cellular concentrations are adequate, thereby conserving energy and metabolic resources. The dual inhibition by both proline and ornithine in mammals reflects the branch point nature of the pathway, where glutamate-5-kinase serves as the committed step for both proline and ornithine biosynthesis [2].
Table 3: Feedback Inhibition Properties
| Aspect | Details | Reference |
|---|---|---|
| Primary Inhibitor | Proline | [4] [2] |
| Secondary Inhibitor (mammals) | Ornithine | [2] |
| Inhibition Type | Allosteric feedback inhibition | [4] [3] |
| Binding Site Location | Overlapping with glutamate binding site | [3] |
| Structural Basis | Conformational changes in loop surrounding glutamate | [2] |
| Effect on Glutamate Km | Increases S₀.₅ for glutamate | [3] |
| Role of PUA Domain | Modulates proline affinity and aggregation | [4] [5] |
| Mutations Affecting Inhibition | Glu143→Ala abolishes inhibition | [9] [7] |